

Application Notes and Protocols for Nickel-59 in Isotope Geology

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Compound of Interest

Compound Name: Nickel-59

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Introduction to Nickel-59 in Isotope Geology

Nickel-59 (^{59}Ni) is a long-lived cosmogenic radionuclide with a half-life of approximately 76,000 to 80,000 years.[1][2][3] Its unique properties make it a valuable tool in isotope geology, particularly for studying extraterrestrial materials and dating geological events. Produced in extraterrestrial materials through cosmic-ray-induced reactions, ^{59}Ni serves as a powerful tracer for quantifying the influx of cosmic dust to Earth and determining the terrestrial residence times of meteorites.[3] The primary production mechanisms in meteorites include spallation reactions with iron and nickel nuclei and thermal neutron capture by ^{58}Ni . [4] The measurement of ^{59}Ni is performed using Accelerator Mass Spectrometry (AMS), a highly sensitive technique capable of detecting the ultra-low concentrations of this isotope.[5][6]

The study of ^{59}Ni , in conjunction with other cosmogenic radionuclides, provides crucial insights into the history of cosmic radiation, the formation and evolution of meteoroids, and the interaction of these materials with Earth's environment. Furthermore, the decay of the short-lived radionuclide ^{60}Fe to ^{60}Ni in the early solar system, preserved in meteoritic material, offers a window into the initial conditions of our solar system.[3]

Core Data and Parameters

A summary of the key quantitative data for **Nickel-59** is presented below.

Parameter	Value	Reference
Half-life ($T_{1/2}$)	76,000 \pm 5,000 years	[1]
80,000 years	[3]	
75,000 years	[2]	
Decay Mode	Electron Capture (EC)	[1]
Daughter Isotope	^{59}Co	[1]
Primary Production	Cosmogenic spallation of Fe and Ni	[4]
Thermal neutron capture on ^{58}Ni	[4]	

Applications of Nickel-59

Dating the Terrestrial Age of Meteorites

The concentration of cosmogenic ^{59}Ni in a meteorite begins to decay once it falls to Earth and is shielded from cosmic radiation. By measuring the residual ^{59}Ni activity and knowing its initial production rate, the time elapsed since its fall—its terrestrial age—can be calculated.

Quantifying Extraterrestrial Dust Influx

^{59}Ni is present in cosmic dust particles that continuously accrete onto the Earth. By measuring the concentration of ^{59}Ni in deep-sea sediments, polar ice cores, and manganese nodules, scientists can estimate the flux of extraterrestrial material to Earth over long timescales.

Studying Early Solar System Processes

The extinct radionuclide ^{60}Fe (half-life \approx 2.6 million years) decays to ^{60}Ni . Anomalies in the $^{60}\text{Ni}/^{58}\text{Ni}$ ratio in meteorites can be attributed to the in-situ decay of ^{60}Fe , providing insights into the timeline and processes of the early solar system, such as the formation of planetary bodies.[3]

Experimental Protocols

The following protocols provide a generalized workflow for the analysis of ^{59}Ni in meteoritic samples.

Protocol 1: Sample Preparation and Dissolution of Meteorites

Objective: To dissolve the meteorite sample and bring the nickel into an aqueous solution for subsequent chemical separation.

Materials:

- Meteorite sample (powdered)
- Concentrated hydrofluoric acid (HF)
- Concentrated nitric acid (HNO_3)
- Concentrated hydrochloric acid (HCl)
- Perchloric acid (HClO_4)
- Teflon beakers
- Hot plate

Procedure:

- A known weight of the powdered meteorite sample is placed in a clean Teflon beaker.
- A mixture of concentrated HF and HNO_3 (typically in a 3:1 ratio) is added to the beaker.
- The beaker is heated on a hot plate at a low temperature to facilitate dissolution. This step is crucial for breaking down silicate minerals.
- After the initial digestion, the solution is evaporated to dryness.
- Concentrated HNO_3 is added and the solution is again evaporated to dryness. This step is repeated to remove any remaining fluorides.

- For iron meteorites, dissolution is typically achieved with a mixture of HNO_3 and HCl (aqua regia).
- The final residue is dissolved in a known volume of dilute HCl to prepare it for ion-exchange chromatography.

Protocol 2: Chemical Separation and Purification of Nickel

Objective: To isolate nickel from the bulk matrix of the dissolved meteorite sample. This is a critical step to remove interfering elements, especially the isobar ^{59}Co .

Materials:

- Anion-exchange resin (e.g., AG1-X8)
- Cation-exchange resin (e.g., AG50W-X8)
- Ni-specific extraction chromatographic resin
- Hydrochloric acid (HCl) at various concentrations
- Ammonium citrate solution
- Dimethylglyoxime (DMG) solution (for precipitation method)
- Chromatography columns

Procedure (using ion-exchange chromatography):

- Anion-Exchange Chromatography:
 - The dissolved sample in concentrated HCl is loaded onto an anion-exchange column (e.g., AG1-X8).
 - Matrix elements that form strong chloride complexes (e.g., Fe , Co , Zn) are retained on the resin, while Ni is eluted.

- The column is washed with concentrated HCl to ensure complete elution of Ni.
- Cation-Exchange Chromatography:
 - The Ni-containing fraction from the previous step is evaporated, redissolved, and loaded onto a cation-exchange column.
 - The column is washed with dilute HCl to remove any remaining matrix elements.
 - Nickel is then eluted from the column using a higher concentration of HCl.
- Nickel-Specific Resin (optional but recommended for high purity):
 - For samples requiring very high purity, a final purification step using a Ni-specific resin can be employed. This resin shows high selectivity for Ni, further reducing any residual Co.

Protocol 3: Preparation of AMS Targets

Objective: To prepare a solid target of the purified nickel suitable for introduction into the ion source of the accelerator mass spectrometer.

Materials:

- Purified nickel solution
- High-purity iron or silver powder (as a binder)
- Target holders (cathodes) for the AMS ion source
- Micropipette
- Drying lamp or oven

Procedure:

- The purified nickel solution is carefully evaporated to a small volume.
- A small amount of high-purity Fe or Ag powder is placed in the target holder.

- The concentrated nickel solution is pipetted onto the powder in the target holder.
- The target is slowly dried under a heat lamp or in a low-temperature oven to form a solid nickel oxide or nickel chloride mixture with the binder.
- The final target is pressed to ensure a flat and stable surface for sputtering in the ion source.

Protocol 4: ^{59}Ni Measurement by Accelerator Mass Spectrometry (AMS)

Objective: To measure the ratio of ^{59}Ni to a stable nickel isotope (e.g., ^{58}Ni or ^{60}Ni) and determine the concentration of ^{59}Ni in the sample.

Instrumentation:

- Tandem Accelerator Mass Spectrometer

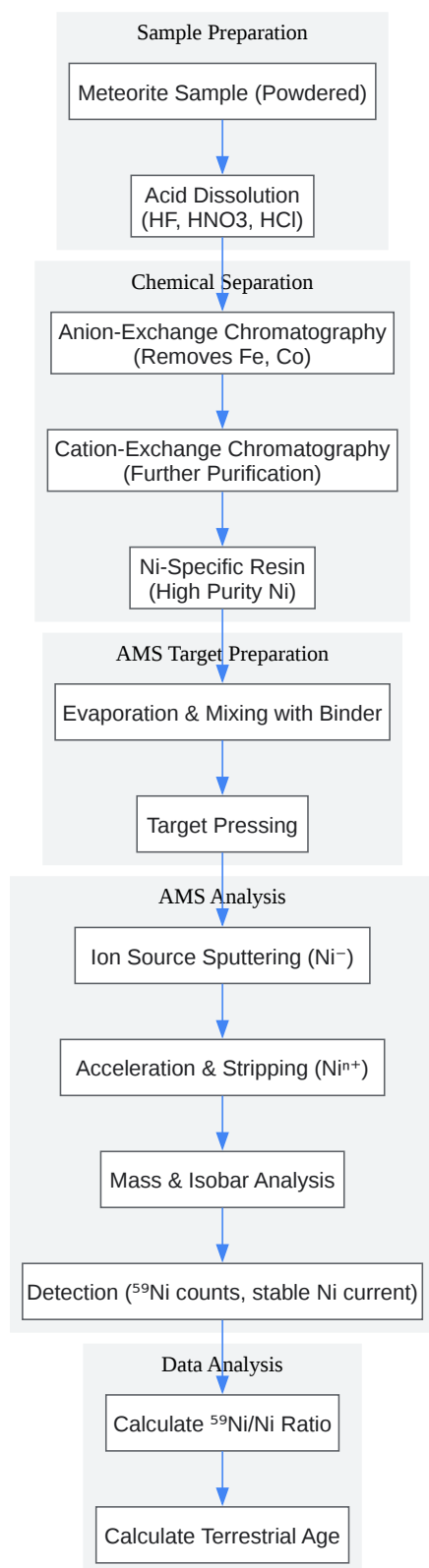
Procedure:

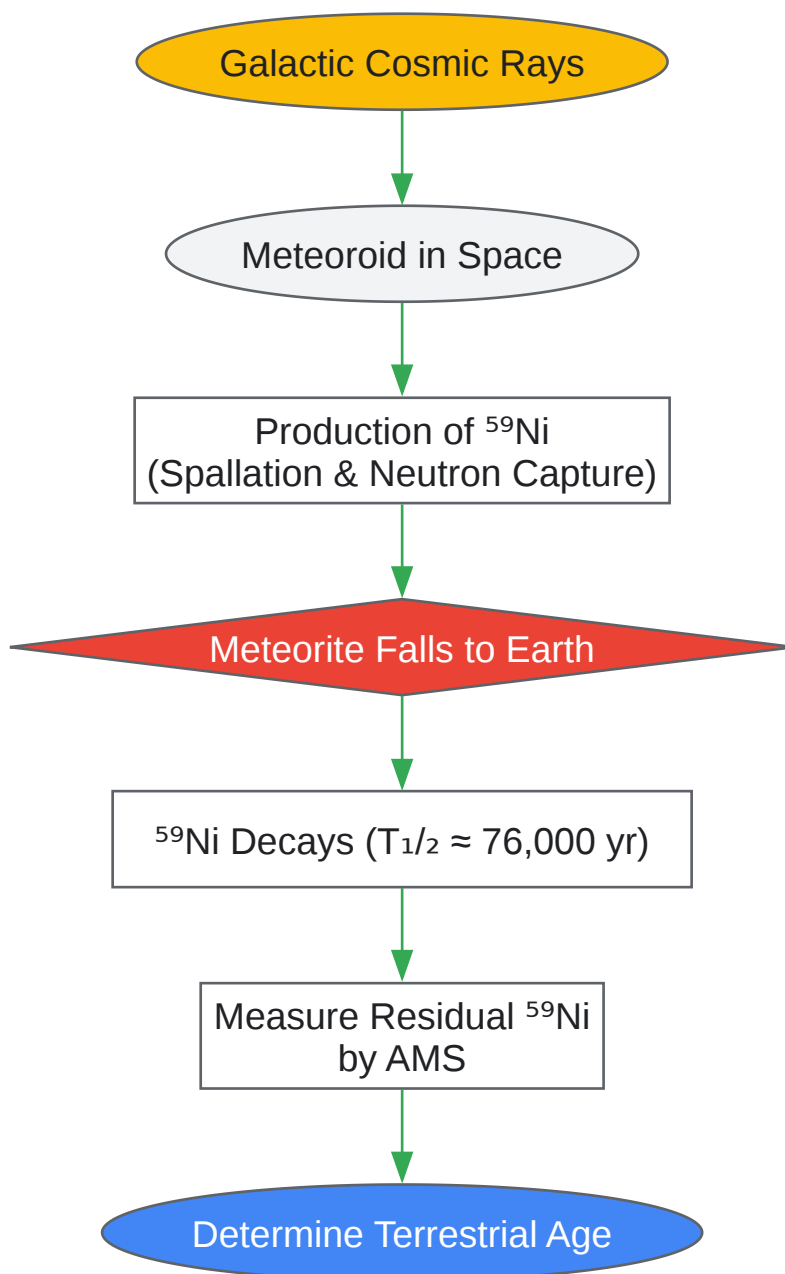
- Ion Source: The prepared target is placed in the ion source of the AMS system. A beam of cesium ions (Cs^+) is used to sputter the target, producing negative ions of nickel (Ni^-).
- Injection and Acceleration: The Ni^- ions are extracted from the ion source and injected into the tandem accelerator. In the terminal of the accelerator, the negative ions pass through a stripper (a thin carbon foil or gas), where they are stripped of several electrons to become positive ions (e.g., Ni^{12+}). This process effectively destroys molecular isobars.
- High-Energy Mass Analysis: The high-energy positive ions are then analyzed by a series of magnets and electrostatic analyzers that separate them based on their mass-to-charge ratio.
- Isobar Separation: The primary challenge in ^{59}Ni AMS is the separation from the stable isobar ^{59}Co . This is typically achieved by using a gas-filled magnet or a combination of energy loss detectors (e.g., a gas ionization chamber) that can differentiate the ions based on their different nuclear charge.^[6]
- Detection: The stable nickel isotopes (e.g., ^{58}Ni , ^{60}Ni) are measured as a current in a Faraday cup, while the rare ^{59}Ni ions are counted individually in a sensitive detector.

- Data Analysis: The measured ^{59}Ni counts are normalized to the stable isotope current and compared to a known standard to determine the $^{59}\text{Ni}/\text{Ni}$ ratio in the sample.

Visualizations

Experimental Workflow for ^{59}Ni Analysis





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